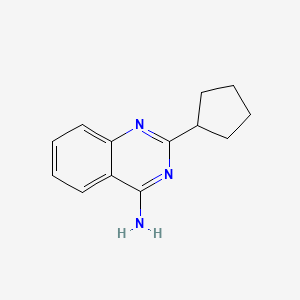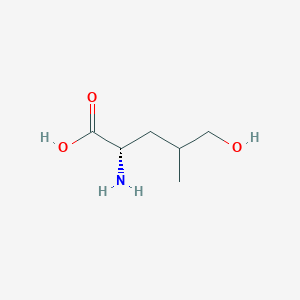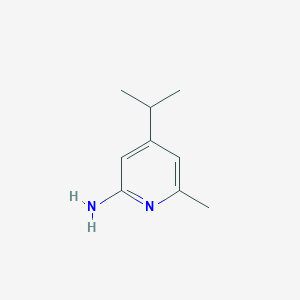
2-Pyridinamine, 6-methyl-4-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, 6-methyl-4-(1-methylethyl): is a chemical compound with the following properties:
Chemical Formula: CHN
Molecular Weight: 164.25 g/mol
IUPAC Name: 2-Pyridinamine, 4-(1,1-dimethylethyl)-6-methyl-
Preparation Methods
Synthetic Routes:
Industrial Production:
Industrial production methods for 2-Pyridinamine, 6-methyl-4-(1-methylethyl) are proprietary and may vary depending on the manufacturer. For commercial purposes, companies typically optimize the synthesis for efficiency and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the pyridine ring. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
Major products formed from these reactions depend on the specific reaction conditions and substituents.
Scientific Research Applications
2-Pyridinamine, 6-methyl-4-(1-methylethyl): finds applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity (e.g., enzyme inhibition).
Medicine: Studied for its pharmacological properties.
Industry: May serve as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with related compounds:
Similar Compounds: Other pyridinamines, such as 2-pyridinamine, 4-methyl- and 2-pyridinamine, 4-(1,1-dimethylethyl)-, share structural similarities but differ in substituents and properties.
Remember that further research and experimentation are necessary to fully understand the compound’s potential and applications
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
6-methyl-4-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-6(2)8-4-7(3)11-9(10)5-8/h4-6H,1-3H3,(H2,10,11) |
InChI Key |
PJKOVRRVRNUPDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


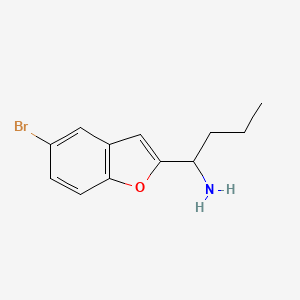
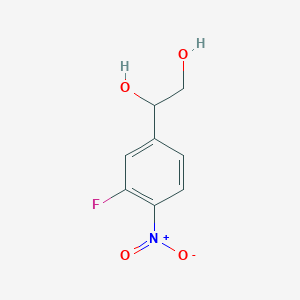
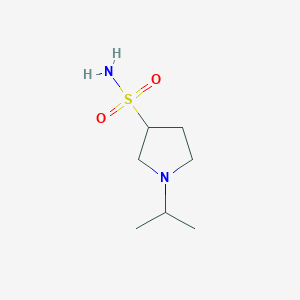
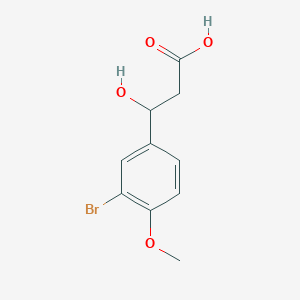
![Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13541541.png)
![tert-butyl2-[(1H-imidazol-2-yl)formamido]acetate](/img/structure/B13541545.png)
![3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride](/img/structure/B13541548.png)
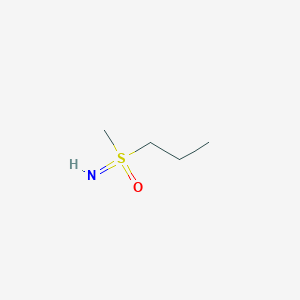
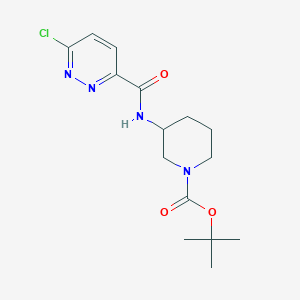
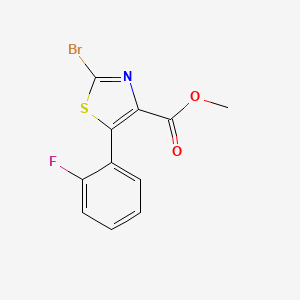
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid](/img/structure/B13541569.png)
![2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)
